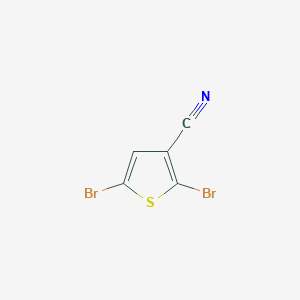

2,5-Dibromothiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2NS/c6-4-1-3(2-8)5(7)9-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMVQVNVTYNDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590885 | |

| Record name | 2,5-Dibromothiophene-3-carbonitrilato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18792-01-3 | |

| Record name | 2,5-Dibromo-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18792-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromothiophene-3-carbonitrilato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromothiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Applications of 2,5-Dibromothiophene-3-carbonitrile

Introduction

2,5-Dibromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a thiophene ring, a privileged pharmacophore known for its diverse biological activities, with two bromine atoms and a nitrile functional group.[1][2] This unique combination of reactive sites makes it an exceptionally versatile building block for synthesizing complex molecular architectures. The bromine atoms at the 2 and 5 positions serve as key handles for carbon-carbon bond formation via cross-coupling reactions, while the nitrile group offers a site for further chemical modification and can act as a crucial pharmacophoric element.[1][3][4]

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and applications of 2,5-Dibromothiophene-3-carbonitrile, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

The fundamental properties of 2,5-Dibromothiophene-3-carbonitrile are summarized below. This data is essential for its proper handling, storage, and application in experimental design. The compound typically presents as a powder at room temperature.[1][5]

| Property | Value | Source(s) |

| CAS Number | 18792-01-3 | [5][6] |

| Molecular Formula | C₅HBr₂NS | [1][7] |

| Molecular Weight | 266.94 g/mol | [6] |

| Appearance | Powder | [5] |

| Melting Point | 76-79 °C | [5] |

| Solubility | Moderately soluble in common organic solvents. | [1] |

| Purity | ≥95% (as commercially available) | [6] |

Section 2: Molecular Structure and Spectroscopic Profile

Accurate characterization is paramount for validating the integrity of any chemical entity. While comprehensive spectral data for 2,5-Dibromothiophene-3-carbonitrile is not widely published, its structure allows for a clear prediction of its key spectroscopic features.

Chemical Structure:

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single sharp singlet corresponding to the lone proton at the C4 position of the thiophene ring. The chemical shift would be influenced by the deshielding effects of the adjacent bromine atom and the overall aromatic system.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals: four for the carbons of the thiophene ring and one for the nitrile carbon. The carbons bonded to the bromine atoms (C2 and C5) would appear at characteristic chemical shifts, while the nitrile carbon (C≡N) would be found significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a critical diagnostic tool. A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹. This peak is characteristic of the C≡N stretching vibration, confirming the presence of the nitrile functional group.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak would be accompanied by M+2 and M+4 peaks, creating a characteristic isotopic pattern (approximately 1:2:1 ratio) that is definitive for dibrominated compounds.

Section 3: Synthesis and Reactivity

The strategic placement of functional groups in 2,5-Dibromothiophene-3-carbonitrile dictates its reactivity, making it a valuable synthetic intermediate.

General Synthetic Approach

The synthesis of this compound typically involves the halogenation of a thiophene precursor that already contains the nitrile group.[1] This approach leverages the high reactivity of the thiophene ring towards electrophilic substitution.

Representative Experimental Protocol: Bromination

This protocol is a representative, self-validating system for the synthesis, purification, and confirmation of the target compound.

-

Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 3-cyanothiophene (1 equivalent) in a suitable solvent such as a mixture of acetic acid and chloroform.

-

Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise over 30 minutes. The use of NBS is a standard and milder alternative to elemental bromine for achieving selective bromination.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a sodium thiosulfate solution to quench any remaining bromine, followed by brine.

-

Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel. The identity and purity of the collected fractions must be confirmed by spectroscopic methods (¹H NMR, IR, MS) as described in Section 2.

Key Reactivity Insights

-

Cross-Coupling Reactions: The C-Br bonds at the 2 and 5 positions are highly susceptible to participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[3] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular scaffolds.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo nucleophilic addition to form various heterocyclic systems. In drug design, the nitrile often serves as a bioisostere for a carbonyl group or as a potent hydrogen bond acceptor, enhancing binding affinity to biological targets.[4][8]

Section 4: Applications in Research and Drug Development

The trifunctional nature of 2,5-Dibromothiophene-3-carbonitrile makes it a high-value scaffold for creating novel molecules with tailored properties.

-

Pharmaceutical Intermediates: Thiophene-containing molecules are prevalent in FDA-approved drugs.[2] 2,5-Dibromothiophene-3-carbonitrile serves as an ideal starting material for generating libraries of novel compounds for high-throughput screening. Its derivatives are explored for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]

-

Functional Materials: The ability to undergo polymerization via debromination makes thiophene derivatives fundamental building blocks for conductive polymers.[3][9] The resulting polythiophenes are used in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.[10] The nitrile group can be used to fine-tune the electronic properties of these materials.

-

Agrochemicals: The thiophene ring is also a common feature in modern agrochemicals. This scaffold can be used to develop new herbicides, fungicides, and insecticides.[1]

Section 5: Safety and Handling

Due to its reactivity and potential toxicity, 2,5-Dibromothiophene-3-carbonitrile must be handled with appropriate safety precautions.

-

GHS Hazard Classification: The compound is classified as toxic and an irritant.[6]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Conclusion

2,5-Dibromothiophene-3-carbonitrile is a potent and versatile chemical building block with significant strategic value. Its well-defined reactive sites—two bromine atoms for cross-coupling and a modifiable nitrile group—provide a robust platform for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications.

- Sigma-Aldrich. (n.d.). 2,5-dibromothiophene-3-carbonitrile | 18792-01-3.

- Apollo Scientific. (n.d.). 18792-01-3 Cas No. | 2,5-Dibromothiophene-3-carbonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look.

- Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.

- PubChemLite. (n.d.). 2,5-dibromothiophene-3-carbonitrile (C5HBr2NS).

- PubChem. (n.d.). 2,5-Dibromothiophene.

- PubChem. (n.d.). 2,5-Dibromo-3-dodecylthiophene.

- CymitQuimica. (n.d.). CAS 18792-01-3: 2,5-Dibromo-3-thiophenecarbonitrile.

- ChemicalBook. (n.d.). 2,5-Dibromothiophene | 3141-27-3.

- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3)IR1.

- PrepChem.com. (n.d.). Preparation of 2,5-dibromothiophen.

- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3) MS spectrum.

- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene 95 3141-27-3.

- ChemicalBook. (n.d.). 2,5-Dibromothiophene CAS#: 3141-27-3.

- ChemicalBook. (n.d.). 2,5-Dibromothiophene | 3141-27-3.

- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- ECHEMI. (n.d.). 3141-27-3, 2,5-Dibromothiophene Formula.

- Organic Syntheses Procedure. (n.d.). 3-bromothiophene.

- Sigma-Aldrich. (n.d.). 2,5-Dibromo-3-hexylthiophene 97 116971-11-0.

- Sigma-Aldrich. (n.d.). 2,5-Dibromo-3,4-ethylenedioxythiophene 97 174508-31-7.

- ChemicalBook. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,5-Dibromothiophene - Optional[13C NMR] - Spectrum.

- NIST WebBook. (n.d.). 2,5-Dibromo-3-methylthiophene.

- Ossila. (n.d.). 2,5-Dibromo-3,4-dinitrothiophene | CAS Number 52431-30-8.

- Sigma-Aldrich. (n.d.). 2,4-Dibromothiophene 3140-92-9.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.

- Springer. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene 95 3141-27-3.

- BenchChem. (2025). Applications of Tetrahydrothiophene-2-carbonitrile in Medicinal Chemistry.

- MySkinRecipes. (n.d.). 2,5-Dibromothiophene-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene 95 3141-27-3.

- MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile.

Sources

- 1. CAS 18792-01-3: 2,5-Dibromo-3-thiophenecarbonitrile [cymitquimica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-dibromothiophene-3-carbonitrile | 18792-01-3 [sigmaaldrich.com]

- 6. 18792-01-3 Cas No. | 2,5-Dibromothiophene-3-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 7. PubChemLite - 2,5-dibromothiophene-3-carbonitrile (C5HBr2NS) [pubchemlite.lcsb.uni.lu]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Dibromothiophene 95 3141-27-3 [sigmaaldrich.com]

- 10. 2,5-Dibromothiophene-3-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dibromothiophene-3-carbonitrile

For the modern researcher and professional in drug development, 2,5-dibromothiophene-3-carbonitrile (CAS No: 18792-01-3) is a pivotal heterocyclic building block.[1] Its unique substitution pattern, featuring a nitrile group at the 3-position and bromine atoms at the 2- and 5-positions, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Importance of 2,5-Dibromothiophene-3-carbonitrile

The strategic value of 2,5-dibromothiophene-3-carbonitrile lies in the orthogonal reactivity of its functional groups. The bromine atoms at the electron-rich α-positions (2 and 5) of the thiophene ring are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group, on the other hand, is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This dual reactivity makes it a highly sought-after intermediate for the construction of novel therapeutic agents and functional organic materials.

Primary Synthesis Pathway: Electrophilic Bromination of 3-Thiophenecarbonitrile

The most direct and commonly employed route to 2,5-dibromothiophene-3-carbonitrile is the electrophilic bromination of 3-thiophenecarbonitrile. This pathway leverages the inherent reactivity of the thiophene ring towards electrophiles.

Mechanistic Considerations

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for the α-positions (2 and 5). The sulfur atom can effectively stabilize the positive charge in the transition state through resonance. The presence of an electron-withdrawing nitrile group (-CN) at the 3-position deactivates the ring towards electrophilic attack. However, the directing effect of the sulfur atom still overwhelmingly favors substitution at the vacant α-positions.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), provides the electrophilic bromine species.

-

Nucleophilic Attack: The π-system of the thiophene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the thiophene ring.

Due to the high reactivity of the thiophene ring, the reaction can proceed to di-substitution, yielding the desired 2,5-dibrominated product.

Caption: Direct bromination of 3-thiophenecarbonitrile.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is often the reagent of choice for the bromination of thiophenes as it is easier to handle than liquid bromine and can provide higher regioselectivity with less formation of polybrominated byproducts.[3][4]

Materials and Equipment:

-

3-Thiophenecarbonitrile

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-thiophenecarbonitrile (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and succinimide.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

| Parameter | Value | Reference |

| Starting Material | 3-Thiophenecarbonitrile | - |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Solvent | Glacial Acetic Acid | [5] |

| Temperature | 0 °C to reflux | [5] |

| Typical Yield | High | - |

| Purity | >95% after recrystallization | - |

Alternative Synthetic Approaches

While direct bromination of 3-thiophenecarbonitrile is the most straightforward method, other strategies can be envisioned, particularly for the synthesis of analogues or when the starting material is unavailable.

Pathway 2: Functionalization of 2,5-Dibromothiophene

An alternative approach involves introducing the nitrile group at the 3-position of a pre-existing 2,5-dibromothiophene scaffold. This can be achieved through a metal-halogen exchange reaction followed by cyanation.

Caption: Synthesis via functionalization of 2,5-dibromothiophene.

This method relies on the regioselective deprotonation of 2,5-dibromothiophene at the 3-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, typically -78 °C.[6][7][8] The resulting organolithium intermediate can then be quenched with a suitable electrophilic cyanating agent, such as cyanogen bromide or tosyl cyanide, to install the nitrile group. However, this approach can be complicated by competing metal-halogen exchange at the more reactive α-positions.

Safety and Handling

2,5-Dibromothiophene-3-carbonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is toxic if swallowed and may cause skin and eye irritation.[1] All manipulations should be carried out in a well-ventilated fume hood.

Brominating agents like bromine and NBS are corrosive and toxic. They should be handled with extreme care.

Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

The synthesis of 2,5-dibromothiophene-3-carbonitrile is most efficiently achieved through the direct electrophilic bromination of 3-thiophenecarbonitrile. This method is high-yielding and utilizes readily available starting materials. Alternative pathways, such as the functionalization of 2,5-dibromothiophene, offer flexibility but can present challenges in terms of regioselectivity. A thorough understanding of the underlying reaction mechanisms and careful adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

- Apollo Scientific.

- Google Patents.

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021.

- StudySmarter.

- Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central, 2015.

- ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- Google Patents.

- Guidechem. What is the synthesis process of 2,5-Dibromothiophene?.

- ResearchGate. Synthetic routes for 2‐(2,5‐dibromothiophen‐3‐yl)ethan‐l‐ol (M1) and....

- Reddit.

- Chemdad. 3-BROMOTHIOPHENE-2-CARBONITRILE.

- Organic Syntheses. 3-bromothiophene.

- SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.

- PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look.

- Sigma-Aldrich. 3-Bromothiophene-2-carbonitrile.

- Sigma-Aldrich. 2,5-Dibromothiophene 95 3141-27-3.

- PrepChem.com.

- ResearchGate.

- Aladdin. 2,5-Dibromothiophene-3-carbonitrile.

- PubChem. 2,5-Dibromothiophene.

- ResearchGate.

- Tokyo Chemical Industry Co., Ltd. 2,5-Dibromothiophene.

- ChemicalBook. 2,5-Dibromo-3-hexylthiophene synthesis.

- ResearchGate.

- Sigma-Aldrich. 2,5-Dibromothiophene.

- Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.

- Google Patents.

Sources

- 1. 18792-01-3 Cas No. | 2,5-Dibromothiophene-3-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,5-Dibromothiophene-3-carbonitrile

Abstract

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel compounds is a foundational requirement for advancing research. 2,5-Dibromothiophene-3-carbonitrile is a key heterocyclic building block, and its purity and structural integrity are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the comprehensive characterization of this molecule. We delve into the theoretical underpinnings and provide field-proven insights into experimental design and data interpretation, ensuring a self-validating approach to analysis.

Introduction: The Importance of Spectroscopic Verification

2,5-Dibromothiophene-3-carbonitrile (C₅HBr₂NS) is a substituted thiophene ring, a scaffold of significant interest in medicinal chemistry and organic electronics. The precise arrangement of its substituents—two bromine atoms and a nitrile group—dictates its reactivity and potential applications. Before its use in any synthesis or biological assay, its structure must be unequivocally verified. Spectroscopic methods provide a non-destructive "fingerprint" of the molecule, confirming its identity and purity. This guide will interpret the expected spectroscopic data based on first principles and available data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,5-Dibromothiophene-3-carbonitrile, both ¹H and ¹³C NMR are essential.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The structure of 2,5-Dibromothiophene-3-carbonitrile possesses only one proton, attached to the C4 position of the thiophene ring. Therefore, the ¹H NMR spectrum is expected to be remarkably simple, showing a single signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this proton is influenced by the surrounding electron-withdrawing bromine and nitrile groups, which deshield the proton, causing it to resonate further downfield than the protons in unsubstituted thiophene.

Expected Data: The protons on the parent 2,5-dibromothiophene resonate around 6.83 ppm[1]. The addition of a strong electron-withdrawing nitrile group at the C3 position is expected to further deshield the adjacent C4 proton, shifting its signal downfield. A similar compound, 2,5-dibromothiophene-3-carbaldehyde, shows its C4 proton signal at 7.53 ppm[2]. Therefore, a chemical shift in the range of 7.5 - 7.8 ppm is predicted for the C4-H of 2,5-Dibromothiophene-3-carbonitrile.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will provide a direct count of the non-equivalent carbon atoms. The molecule has five carbon atoms, all in unique chemical environments, and thus should display five distinct signals. The chemical shifts are dictated by hybridization and the electronegativity of attached atoms.

Authoritative Grounding:

-

C-Br Carbons (C2, C5): Carbons bonded to bromine in thiophene rings are typically found in the 110-125 ppm region[3].

-

Nitrile Carbon (C≡N): The carbon of a nitrile group generally appears between 115-130 ppm[4][5].

-

C3 Carbon: This carbon is bonded to both a bromine atom (at C2) and the nitrile group, placing it in a complex electronic environment. Its shift can be estimated using substituent chemical shift (SCS) parameters for thiophenes[6].

-

C4 Carbon: This is the only carbon bonded to a hydrogen atom and is expected to be the most upfield of the ring carbons.

-

Quaternary carbons (those without attached protons, like C2, C3, and C5) often exhibit weaker signals in ¹³C NMR spectra[7].

Predicted ¹³C NMR Data Summary

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 115 - 125 | Attached to Bromine and Sulfur |

| C3 | 110 - 120 | Attached to Nitrile group |

| C4 | 130 - 135 | Ring carbon attached to Hydrogen |

| C5 | 115 - 125 | Attached to Bromine and Sulfur |

| C≡N | 115 - 125 | Nitrile group carbon |

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 2,5-Dibromothiophene-3-carbonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.

-

Instrument Setup:

-

Use a 400 MHz (or higher) spectrometer for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of 0-12 ppm.

-

A 90° pulse angle and a relaxation delay of 2 seconds are appropriate.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to collapse C-H coupling and simplify the spectrum.

-

Set a spectral width of 0-220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is exceptionally useful for identifying key functional groups within a molecule. For 2,5-Dibromothiophene-3-carbonitrile, the most diagnostic absorption will be from the nitrile (C≡N) triple bond. The thiophene ring and C-Br bonds will also have characteristic vibrations in the fingerprint region.

Authoritative Grounding: The nitrile C≡N stretch is one of the most characteristic in IR spectroscopy. It appears as a sharp, intense band. For aromatic and conjugated nitriles, this absorption is typically found between 2240 and 2220 cm⁻¹[8]. The conjugation with the thiophene ring lowers the frequency compared to saturated nitriles[4][9]. Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching of the thiophene ring around 1400-1500 cm⁻¹, and C-Br stretches in the lower frequency fingerprint region (600-500 cm⁻¹)[10][11].

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Intensity | Rationale |

| ~3100 | Aromatic C-H Stretch | Medium-Weak | Vibration of the C4-H bond. |

| 2235 - 2220 | C≡N Stretch (Nitrile) | Strong, Sharp | Diagnostic for the nitrile group conjugated with the thiophene ring.[8] |

| 1500 - 1400 | C=C Ring Stretch | Medium | Aromatic ring stretching modes of the thiophene nucleus.[11] |

| 700 - 600 | C-S Stretch | Medium | Characteristic of thiophene ring vibrations. |

| 600 - 500 | C-Br Stretch | Strong | Carbon-bromine bond vibrations.[10] |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (ATR): The simplest and most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For 2,5-Dibromothiophene-3-carbonitrile, the most striking feature will be the isotopic pattern created by the two bromine atoms.

Authoritative Grounding: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[12]. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for its molecular ion (M•⁺):

-

M•⁺: Contains two ⁷⁹Br atoms.

-

[M+2]•⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]•⁺: Contains two ⁸¹Br atoms.

The relative intensity of these peaks will be approximately 1:2:1 , a definitive signature for a dibrominated compound[12][13].

Predicted Mass Spectrum Data

The molecular formula is C₅HBr₂NS. The monoisotopic mass is calculated using the lightest isotopes (¹H, ¹²C, ¹⁴N, ³²S, ⁷⁹Br).

-

Monoisotopic Mass = (5 * 12.0000) + (1 * 1.0078) + (2 * 78.9183) + (1 * 14.0031) + (1 * 31.9721) ≈ 264.82 Da [14].

Molecular Ion Cluster:

| Ion | m/z (approx.) | Relative Intensity | Isotopic Composition |

|---|---|---|---|

| M•⁺ | 265 | 1 | C₅H(⁷⁹Br)₂NS |

| [M+2]•⁺ | 267 | 2 | C₅H(⁷⁹Br)(⁸¹Br)NS |

| [M+4]•⁺ | 269 | 1 | C₅H(⁸¹Br)₂NS |

Expected Fragmentation: Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or other functional groups[15].

-

[M-Br]⁺: Loss of a bromine radical (m/z ~186, 188). This fragment will still show a 1:1 doublet for the remaining bromine atom.

-

[M-CN]⁺: Loss of a cyanide radical (m/z ~239, 241, 243). This fragment will retain the 1:2:1 dibromo pattern.

-

Ring fragmentation is also possible, leading to smaller charged fragments.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 column).

-

Use a temperature program (e.g., hold at 50°C for 1 min, then ramp at 10°C/min to 250°C) to ensure the compound elutes as a sharp peak.

-

-

MS Detection (Electron Ionization):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Scan a mass range of m/z 40-400 to detect the molecular ion cluster and key fragments.

-

-

Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion cluster and analyze the major fragment ions to corroborate the proposed structure.

Visualized Summary and Workflows

dot

Caption: A typical workflow for comprehensive structural elucidation.

dot

Caption: The characteristic 1:2:1 isotopic pattern for a dibrominated compound.

Conclusion

The structural characterization of 2,5-Dibromothiophene-3-carbonitrile is achieved through a synergistic application of NMR, IR, and MS techniques. The anticipated ¹H NMR shows a single downfield proton, while the ¹³C NMR reveals five distinct carbon signals. IR spectroscopy provides definitive evidence of the nitrile functional group, and mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its unique 1:2:1 isotopic signature. By following the detailed protocols and understanding the interpretive logic presented, researchers can confidently verify the structure and purity of this valuable chemical intermediate.

References

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Online]. Available: [Link] [Accessed: Jan. 15, 2026].

-

Reha, D., et al. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of the American Chemical Society. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available: [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Online]. Available: [Link]

-

Würthner, F., et al. Supplementary Information for "Core-Substituted Naphthalene Diimides: New Electron Acceptors for Bulk Heterojunction Solar Cells". [Online]. Available: [Link]

-

Whitman College. GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. [Online]. Available: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Online]. Available: [Link]

-

Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. [Online]. Available: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Online]. Available: [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Online]. Available: [Link]

-

Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. [Online]. Available: [Link]

-

Oxford Academic. (1976). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Online]. Available: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Online]. Available: [Link]

-

Oxford Academic. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Online]. Available: [Link]

-

ResearchGate. (1982). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. [Online]. Available: [Link]

-

Organic Chemistry. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. [Online]. Available: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online]. Available: [Link]

-

PubChem. 2,5-Dibromothiophene. [Online]. Available: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]

-

PubChemLite. 2,5-dibromothiophene-3-carbonitrile (C5HBr2NS). [Online]. Available: [Link]

-

SpectraBase. 2,5-Dibromothiophene. [Online]. Available: [Link]

-

University of Maryland. FTIR Spectrum Table. [Online]. Available: [Link]

-

SpectraBase. 2,5-Dibromo-3-dodecyl-thiophene - Optional[1H NMR] - Spectrum. [Online]. Available: [Link]

-

Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

-

Michigan State University. Mass Spectrometry. [Online]. Available: [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Online]. Available: [Link]

-

SpectraBase. 2,5-Dibromothiophene - Optional[FTIR] - Spectrum. [Online]. Available: [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Online]. Available: [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Online]. Available: [Link]

-

Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). [Online]. Available: [Link]

Sources

- 1. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]

- 2. 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 10. FTIR [terpconnect.umd.edu]

- 11. researchgate.net [researchgate.net]

- 12. One moment, please... [chemistrysteps.com]

- 13. GCMS Section 6.5 [people.whitman.edu]

- 14. PubChemLite - 2,5-dibromothiophene-3-carbonitrile (C5HBr2NS) [pubchemlite.lcsb.uni.lu]

- 15. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 2,5-Dibromothiophene-3-carbonitrile: A Technical Guide for Advanced Synthesis

Introduction: A Versatile Heterocyclic Building Block

2,5-Dibromothiophene-3-carbonitrile is a highly functionalized organosulfur compound that has garnered significant interest among researchers in drug discovery and materials science. Its thiophene core, substituted with two reactive bromine atoms and an electron-withdrawing nitrile group, offers a unique combination of chemical properties. This strategic arrangement of functional groups makes it an invaluable intermediate for the synthesis of complex molecular architectures with tailored electronic and biological activities. The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The bromine atoms at the 2 and 5 positions serve as versatile handles for a variety of cross-coupling reactions, while the nitrile group at the 3-position modulates the electronic character of the ring and provides a site for further chemical transformations. This guide provides an in-depth technical overview of the commercial availability, synthesis, chemical properties, and applications of 2,5-Dibromothiophene-3-carbonitrile for professionals in research and development.

Commercial Availability and Procurement

2,5-Dibromothiophene-3-carbonitrile, identified by the CAS number 18792-01-3 , is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to several grams, with purities generally exceeding 95%. It is crucial to verify the CAS number before purchase, as the isomeric 3,4-Dibromothiophene (CAS 3141-26-2) is a different compound.

| Supplier | Available Quantities | Purity | Notes |

| Aladdin | 100mg, 250mg, 1g | --- | Pricing available on their website. |

| King-Pharm | In Stock, Ready to Ship | --- | Indicates immediate availability. |

| Apollo Scientific | 100mg, 250mg | ≥95% | Currently listed as out of stock in the UK and US. |

| Sigma-Aldrich | --- | --- | Listed under CAS 18792-01-3. |

This table is for informational purposes and availability is subject to change. It is recommended to contact the suppliers directly for current stock and pricing information.

Synthesis and Chemical Properties

The synthesis of 2,5-Dibromothiophene-3-carbonitrile generally involves a multi-step process starting from a suitable thiophene precursor. The core principle of the synthesis is the introduction of bromine atoms at the highly reactive 2 and 5 positions of the thiophene ring, followed by the introduction of the nitrile functional group. A common synthetic strategy involves the direct bromination of 3-cyanothiophene using a brominating agent such as N-bromosuccinimide (NBS).

General Synthetic Workflow

Caption: General workflow for the synthesis of 2,5-Dibromothiophene-3-carbonitrile.

Detailed Experimental Protocol: Bromination of 3-Cyanothiophene

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-cyanothiophene (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or carbon tetrachloride.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (2.2 equivalents) in the same solvent and add it dropwise to the stirred solution of 3-cyanothiophene over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,5-Dibromothiophene-3-carbonitrile.

Chemical Properties and Reactivity

The reactivity of 2,5-Dibromothiophene-3-carbonitrile is dictated by the interplay of its three functional groups. The bromine atoms at the 2 and 5 positions are susceptible to a wide range of cross-coupling reactions, making this compound an excellent building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile group influences the reactivity of the thiophene ring, making it less susceptible to electrophilic substitution than unsubstituted thiophene.

The bromine atoms can readily participate in palladium-catalyzed reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Key cross-coupling reactions of 2,5-Dibromothiophene-3-carbonitrile.

Applications in Research and Development

The unique structural features of 2,5-Dibromothiophene-3-carbonitrile make it a valuable building block in several areas of chemical research, particularly in the development of novel pharmaceuticals and organic electronic materials.

Drug Discovery and Medicinal Chemistry

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry.[1] The ability to functionalize the 2,5-Dibromothiophene-3-carbonitrile core through cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The nitrile group, in particular, is a common feature in many pharmaceuticals and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids.

One area of significant interest is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[2] The pyrimidine-5-carbonitrile scaffold, which can be synthesized from thiophene precursors, has been identified as a promising pharmacophore for developing PI3K inhibitors.[3] The ability to introduce diverse substituents onto the thiophene ring of 2,5-Dibromothiophene-3-carbonitrile provides a powerful tool for structure-activity relationship (SAR) studies to optimize the potency and selectivity of potential kinase inhibitors.

Materials Science and Organic Electronics

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties. 2,5-Dibromothiophene-3-carbonitrile serves as a monomer for the synthesis of conjugated polymers with tailored electronic properties. The electron-withdrawing nitrile group can lower the HOMO and LUMO energy levels of the resulting polymer, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4]

The polymerization of 2,5-disubstituted thiophenes can be achieved through various methods, including Yamamoto and Grignard metathesis (GRIM) polymerization. The resulting polymers can be used as the active layer in a variety of electronic devices.

Caption: Workflow illustrating the applications of 2,5-Dibromothiophene-3-carbonitrile.

Safety, Handling, and Storage

As with all laboratory chemicals, 2,5-Dibromothiophene-3-carbonitrile should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound should be consulted, general guidelines for handling brominated aromatic compounds apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,5-Dibromothiophene-3-carbonitrile is a strategically important building block for researchers in both drug discovery and materials science. Its commercial availability, coupled with its versatile reactivity, provides a powerful platform for the synthesis of novel compounds with a wide range of applications. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for harnessing its full potential in the development of next-generation pharmaceuticals and organic electronic materials.

References

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

MDPI. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. [Link]

-

MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

-

National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. [Link]

-

Organic Syntheses. 3-bromothiophene. [Link]

-

PubChem. 2,5-Dibromothiophene. [Link]

-

ResearchGate. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

-

Scribd. Building Blocks For Organic Semiconductor. [Link]

-

Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

-

The Royal Society of Chemistry. Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

An In-depth Technical Guide to the Safety and Handling of 2,5-Dibromothiophene-3-carbonitrile

Introduction

2,5-Dibromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and advanced materials sectors. Its structure, featuring a thiophene ring with two reactive bromine atoms and a polar nitrile group, makes it a versatile building block for the synthesis of complex molecular architectures.[1] The bromine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, enabling the construction of conjugated polymers for organic electronics, while the nitrile moiety can be transformed into other functional groups, providing pathways for the development of novel bioactive molecules.

However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses required for the safe utilization of 2,5-Dibromothiophene-3-carbonitrile in a laboratory setting. Adherence to these guidelines is paramount to mitigate risks and ensure a safe research environment.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a chemical. 2,5-Dibromothiophene-3-carbonitrile is classified as a hazardous substance, and a detailed risk assessment must be conducted before any handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on available data, 2,5-Dibromothiophene-3-carbonitrile has the following GHS classifications:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Source: Sigma-Aldrich Safety Data Sheet.

Toxicological Profile

The toxicity of 2,5-Dibromothiophene-3-carbonitrile stems from both the organobromine and the aromatic nitrile functionalities.

-

Organobromine Hazards : Brominated organic compounds can vary widely in toxicity but often present risks of skin and eye irritation. Some organobromines are known to have long-term environmental and health impacts due to their persistence and potential to bioaccumulate.

-

Aromatic Nitrile Hazards : Aromatic nitriles are generally toxic and should be handled with care. While typically less acutely toxic than inorganic cyanide salts, some aliphatic nitriles can be metabolized to release cyanide ions. They can be absorbed through inhalation, ingestion, and skin contact. The incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.

Physical and Chemical Hazards

While specific reactivity data for this compound is limited, general principles for related substances should be considered. It is incompatible with strong oxidizing agents, strong acids, and strong bases. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and hydrogen cyanide.

Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow should be implemented:

Caption: A systematic workflow for laboratory risk assessment.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls

-

Fume Hood: All handling of 2,5-Dibromothiophene-3-carbonitrile, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves should be worn at all times.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Section 3: Safe Handling and Storage

Proper handling and storage practices are critical to prevent accidents and maintain the integrity of the compound.

Handling Procedures

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

-

Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

-

Transfers: When transferring the solid, use a spatula and ensure there is no generation of dust. For solutions, use a syringe or a cannula for transfers between sealed vessels.

-

Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately following the procedures outlined in Section 4.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response

-

Evacuate: Evacuate the immediate area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a sealed container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Synthesis and Purification Protocol (Illustrative)

Causality of Experimental Choices:

-

Starting Material: 3-Cyanothiophene is the logical precursor as it already contains the required carbon-nitrogen triple bond at the 3-position.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to more selective reactions with less formation of hazardous byproducts like HBr.

-

Solvent: Acetonitrile or chloroform are common solvents for NBS brominations as they are relatively inert under the reaction conditions.

-

Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of 2,5-Dibromothiophene-3-carbonitrile.

Detailed Experimental Protocol (Illustrative)

Materials:

-

3-Cyanothiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-cyanothiophene (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (2.1 equivalents) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and add water. Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

Section 6: Waste Disposal

All waste generated from handling and synthesizing 2,5-Dibromothiophene-3-carbonitrile must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and silica gel, in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect all liquid waste, including reaction residues and chromatography solvents, in a designated, sealed, and clearly labeled halogenated organic waste container.

-

Disposal: Dispose of all waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

References

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. Available at: [Link]

Sources

A Technical Guide to the Solubility of 2,5-Dibromothiophene-3-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dibromothiophene-3-carbonitrile, a key building block in the fields of organic electronics and pharmaceutical synthesis. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, provides predictive insights based on molecular structure, and details robust experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a thorough and practical understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and final product formulations.

Introduction: The Scientific & Commercial Significance of 2,5-Dibromothiophene-3-carbonitrile

2,5-Dibromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound. Its thiophene core, substituted with two bromine atoms and a nitrile group, offers multiple reactive sites, making it a versatile precursor for the synthesis of complex organic materials. The bromine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Stille), while the electron-withdrawing nitrile group modulates the electronic properties of the thiophene ring.

Its primary applications are found in:

-

Organic Electronics: As a monomer or intermediate for the synthesis of conductive polymers and small molecules used in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The solubility of this precursor is critical for solution-based processing and thin-film deposition.

-

Pharmaceutical & Agrochemical Synthesis: The thiophene scaffold is a well-known pharmacophore. This compound serves as a starting material for creating libraries of novel bioactive molecules for drug discovery programs.[1]

Given its utility, a precise understanding of its solubility is not merely academic; it is a critical parameter for process development, enabling chemists to select appropriate solvents for synthesis, extraction, chromatography, and formulation.

Table 1: Physicochemical Properties of 2,5-Dibromothiophene-3-carbonitrile

| Property | Value | Source |

| CAS Number | 18792-01-3 | |

| Molecular Formula | C₅HBr₂NS | |

| Molecular Weight | 266.98 g/mol | - |

| Appearance | Powder | |

| Melting Point | 76-79 °C | |

| Purity | ≥95% (Typical) | [2] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. We can analyze the structure of 2,5-Dibromothiophene-3-carbonitrile to predict its behavior.

-

Polarity: The molecule possesses a significant dipole moment. The electronegative nitrogen atom of the nitrile group (C≡N) and the two bromine atoms create a strong electron-withdrawing effect, leading to an uneven distribution of electron density across the molecule.

-

Hydrogen Bonding: The molecule itself lacks hydrogen bond donors (like O-H or N-H). It can, however, act as a hydrogen bond acceptor at the nitrogen atom of the nitrile group.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present.

Hypothesis: Based on its polar, aprotic nature, 2,5-Dibromothiophene-3-carbonitrile is predicted to have:

-

High Solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These solvents can effectively solvate the polar regions of the molecule.

-

Moderate to Low Solubility in polar protic solvents like Methanol, Ethanol, and Isopropanol. While these solvents are polar, their strong hydrogen-bonding networks may be only partially disrupted to accommodate the solute.

-

Very Low to Negligible Solubility in nonpolar solvents such as Hexane, Heptane, Toluene, and Cyclohexane. The significant difference in polarity makes dissolution energetically unfavorable.

The following diagram illustrates the relationship between solute/solvent polarity and the resulting solubility.

Caption: Predicted solubility based on polarity matching.

Experimental Solubility Determination: A Practical Guide

For rigorous scientific work, experimental verification is essential. The following protocols provide a systematic approach to characterizing the solubility of 2,5-Dibromothiophene-3-carbonitrile.

Part A: Qualitative Solubility Screening

This rapid screening method is used to quickly categorize solubility in a range of solvents at ambient temperature.

Materials:

-

2,5-Dibromothiophene-3-carbonitrile

-

A selection of organic solvents (e.g., THF, DCM, Chloroform, Methanol, Ethanol, Hexane, Toluene, DMF)

-

Small vials or test tubes (1-2 mL capacity)

-

Vortex mixer

-

Spatula

Protocol:

-

Preparation: Add approximately 10 mg of 2,5-Dibromothiophene-3-carbonitrile to a clean, dry vial.

-

Solvent Addition: Add 0.5 mL of the test solvent to the vial.

-

Agitation: Cap the vial and vortex vigorously for 60 seconds.[4]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid is completely dissolved, leaving a clear solution.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears virtually unchanged.[4]

-

-

Record: Document the observations for each solvent in a table.

Table 2: Template for Qualitative Solubility Screening Results

| Solvent Class | Solvent | Predicted Solubility | Experimental Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Polar Aprotic | Dichloromethane (DCM) | High | |

| Chloroform | High | ||

| Tetrahydrofuran (THF) | High | ||

| Acetone | High | ||

| Ethyl Acetate | High | ||

| Dimethylformamide (DMF) | High | ||

| Polar Protic | Methanol | Moderate/Low | |

| Ethanol | Moderate/Low | ||

| Nonpolar | Toluene | Low/Insoluble | |

| Hexane | Insoluble |

Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[5][6]

Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of 2,5-Dibromothiophene-3-carbonitrile in a chosen solvent at a constant temperature.

Protocol Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Detailed Steps:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,5-Dibromothiophene-3-carbonitrile to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent.[6] The presence of undissolved solid is crucial to ensure saturation. Seal the vial tightly.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to let the undissolved solid settle.[5]

-

Sampling and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a chemically resistant (e.g., PTFE) 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Gravimetric Method: Carefully evaporate the solvent from the filtered aliquot under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL).

-

Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds increases with temperature. For processes requiring high concentrations, determining a solubility-temperature curve can be highly beneficial.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a polar compound. Always use high-purity, anhydrous solvents for accurate and reproducible results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to ensure the same solid-state form is used across all experiments for consistency.

Conclusion

While a comprehensive public database on the solubility of 2,5-Dibromothiophene-3-carbonitrile is sparse, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar solvents. This guide provides the necessary theoretical background and robust, field-tested experimental protocols to empower researchers to determine precise solubility data tailored to their specific applications. Accurate solubility determination is a foundational step in harnessing the full potential of this versatile chemical building block in both materials science and medicinal chemistry.

References

-

Vertex AI Search Result[7], Accessed January 15, 2026.

-

Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[7]Benzothieno[3,2-b][7]benzothiophenes | ACS Applied Materials & Interfaces. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-